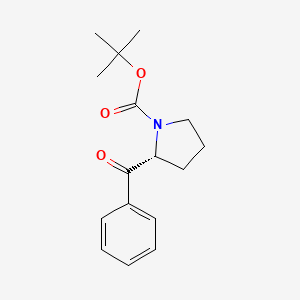

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The compound you mentioned, “tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate”, likely has similar properties. It is a pyrrolidine derivative, which are often used as building blocks in the synthesis of natural products and pharmaceuticals.

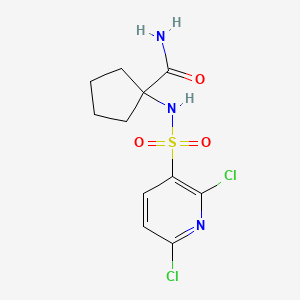

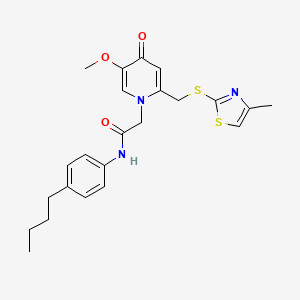

Molecular Structure Analysis

The molecular structure of “tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate” would likely include a pyrrolidine ring, a benzoyl group, and a tert-butyl ester group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis

Tert-butyl compounds are generally nonpolar and have low melting and boiling points . They are also usually insoluble in water but soluble in organic solvents .Scientific Research Applications

Metabolism and Cytochrome P450 Interaction

- Cytochrome P450 Mediated Metabolism : The compound, particularly its tert-butyl moiety, is metabolically processed by human cytochrome P450s, namely CYP3A4, CYP3A5, and CYP2C8. This metabolism involves oxidation to form hydroxy and carboxylic acid metabolites. These insights are crucial in understanding drug metabolism and designing drugs with optimal pharmacokinetic properties (Prakash et al., 2008).

Chemical Synthesis and Modification

- Asymmetric Synthesis of Polyfluoroalkylated Prolinols : The tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate framework is used in the asymmetric synthesis of polyfluoroalkylated prolinols. This synthesis showcases the compound's utility in generating chiral building blocks for complex molecular structures (Funabiki et al., 2008).

- Synthesis of Anticancer Intermediates : Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of small molecule anticancer drugs. The efficiency and yield of the synthesis process are critical for the rapid production of these vital therapeutic agents (Zhang et al., 2018).

- Crystal Structure Analysis : The compound's derivatives have been synthesized and characterized, including crystallographic studies, to understand their molecular andstructural properties. This knowledge is essential in drug design and materials science, as the structure greatly influences the physical and chemical behavior of the compound (Naveen et al., 2007).

Supramolecular Chemistry and Drug Design

- Supramolecular Assembly and Weak Interactions : Studies on oxopyrrolidine analogues, including derivatives of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate, reveal that these compounds can form supramolecular assemblies through weak interactions. This property is crucial in the field of supramolecular chemistry, where the understanding of molecular interactions and assembly is key to designing complex molecular systems (Samipillai et al., 2016).

Chemical Protection and Deprotection Strategies

- Tert-Butyl Esters Synthesis : The compound plays a role in the development of novel synthetic strategies for tert-butyl esters. These strategies are essential for the protection of carboxylic acids, a common requirement in multi-step organic synthesis (La & Kim, 2018).

Safety And Hazards

properties

IUPAC Name |

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDKMPOKJENLS-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl thiocyanate](/img/structure/B3011013.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)